N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-4-methyl-3-nitrobenzamide typically involves the condensation of 4-hydroxycoumarin with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amide bond can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-4-methyl-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromen-2-one core can mimic natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. Additionally, the nitrobenzamide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-acetamide
- N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-propylamide
- N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-benzamide
Uniqueness
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The nitro group can undergo reduction to form an amine, while the methyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Properties
Molecular Formula |
C17H12N2O6 |
---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
N-(4-hydroxy-2-oxochromen-3-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C17H12N2O6/c1-9-6-7-10(8-12(9)19(23)24)16(21)18-14-15(20)11-4-2-3-5-13(11)25-17(14)22/h2-8,20H,1H3,(H,18,21) |
InChI Key |
YHAYJTFBKVUALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3OC2=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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